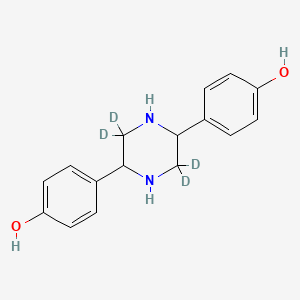
2'-Meadp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-C-Methyladenosine 5’-(trihydrogen diphosphate) is a modified nucleoside that plays a significant role in various biochemical processes. It is a derivative of adenosine, where a methyl group is attached to the 2’ carbon of the ribose sugar, and the adenosine is linked to a diphosphate group. This compound is known for its involvement in RNA metabolism, gene expression regulation, and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) typically involves the methylation of adenosine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and phosphorylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) can undergo oxidation reactions, where the methyl group or the ribose moiety may be oxidized.
Reduction: Reduction reactions may involve the reduction of the diphosphate group to a monophosphate or the reduction of any oxidized forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the methyl group or ribose.
Reduction: Reduced forms of the diphosphate group.
Substitution: Substituted phosphates or nucleosides.
Aplicaciones Científicas De Investigación
2’-C-Methyladenosine 5’-(trihydrogen diphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: Plays a role in studying RNA metabolism and gene expression regulation.
Medicine: Investigated for its potential antiviral properties, particularly against hepatitis C virus (HCV).
Industry: Utilized in the production of nucleic acid-based pharmaceuticals and research reagents.
Mecanismo De Acción
The mechanism of action of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) involves its incorporation into RNA, where it can affect RNA stability, translation, and splicing. It acts as a competitive inhibitor of certain enzymes, such as NS5B RNA-dependent RNA polymerase in HCV, thereby inhibiting viral replication. The compound interacts with ribosomes and other molecular targets to regulate gene expression and protein synthesis.
Comparación Con Compuestos Similares
- 2’-O-Methyladenosine 5’-(trihydrogen diphosphate)
- 2-(Methylthio)adenosine 5’-(trihydrogen diphosphate)
Comparison: 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) is unique due to the presence of a methyl group at the 2’ position of the ribose, which distinguishes it from other methylated adenosine derivatives. This modification enhances its stability and alters its interaction with enzymes and molecular targets, making it more effective in certain biochemical and therapeutic applications.
Propiedades
Número CAS |
150993-72-9 |
|---|---|
Fórmula molecular |
C11H17N5O10P2 |
Peso molecular |
441.23 |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2/c1-11(18)7(17)5(2-24-28(22,23)26-27(19,20)21)25-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1 |
Clave InChI |
RYJCYMQAEPHSPQ-YRKGHMEHSA-N |
SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3N)COP(=O)(O)OP(=O)(O)O)O)O |
Sinónimos |
2/'C-methyladenosine 5/'-diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)
